N-cyclohexyl-N'-phenylcarbodiimide is a chemical compound with the molecular formula . It is a derivative of carbodiimide, widely recognized for its applications in organic synthesis, particularly as a coupling agent in peptide synthesis and as a crosslinking agent in polymer chemistry. This compound plays a crucial role in facilitating the formation of amide bonds between carboxylic acids and amines, which is essential in the development of various biomolecules and materials.
N-cyclohexyl-N'-phenylcarbodiimide is classified under carbodiimides, which are characterized by the presence of the functional group . This particular compound falls within the category of coupling agents, specifically used for activating carboxylic acids to form amides or esters with alcohols or amines .
The synthesis of N-cyclohexyl-N'-phenylcarbodiimide typically involves the reaction between cyclohexylamine and phenyl isocyanate. The process can be summarized as follows:
The molecular structure of N-cyclohexyl-N'-phenylcarbodiimide features a central carbodiimide group flanked by cyclohexyl and phenyl groups. The structural representation can be depicted using various notations:
InChI=1S/C19H23N3/c1-22(2)19-13-12-18(16-10-6-7-11-17(16)19)21-14-20-15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9H2,1-2H3
CN(C)C1=CC=C(C2=CC=CC=C21)N=C=NC3CCCCC3
This structure indicates the presence of multiple functional groups that contribute to its reactivity and utility in chemical reactions .
The molecular weight of N-cyclohexyl-N'-phenylcarbodiimide is approximately 305.41 g/mol, with a melting point that varies based on purity but generally falls within a specific range that can be determined through experimental methods.
N-cyclohexyl-N'-phenylcarbodiimide participates in several key chemical reactions:
The efficiency of N-cyclohexyl-N'-phenylcarbodiimide in peptide synthesis has been demonstrated through various studies, showing comparable or superior performance to traditional coupling agents like dicyclohexylcarbodiimide (DCC) in terms of yield and side reactions .
The mechanism of action for N-cyclohexyl-N'-phenylcarbodiimide involves its ability to activate carboxylic acids for nucleophilic attack by amines. The process can be outlined as follows:
This mechanism highlights its role in facilitating peptide bond formation efficiently .
N-cyclohexyl-N'-phenylcarbodiimide typically appears as a white crystalline solid. Its physical properties include:
The chemical properties include:
Relevant data from experimental studies confirm these properties, aiding researchers in understanding how to handle and utilize this compound effectively .
N-cyclohexyl-N'-phenylcarbodiimide has several scientific uses:
These applications demonstrate its versatility across various fields including biochemistry, materials science, and pharmaceuticals .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: